molecular formula C8H11FN2 B13558689 6-fluoro-N1,N1-dimethylbenzene-1,3-diamine

6-fluoro-N1,N1-dimethylbenzene-1,3-diamine

Cat. No.: B13558689
M. Wt: 154.18 g/mol
InChI Key: WKWQBKHUZINLRZ-UHFFFAOYSA-N
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Description

6-fluoro-N1,N1-dimethylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom at the 6th position and two methyl groups attached to the nitrogen atoms of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N1,N1-dimethylbenzene-1,3-diamine typically involves the fluorination of N1,N1-dimethylbenzene-1,3-diamine. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorine-containing compound is used to introduce the fluorine atom into the benzene ring. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N1,N1-dimethylbenzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atom or the methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-fluoro-N1,N1-dimethylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-fluoro-N1,N1-dimethylbenzene-1,3-diamine exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine
  • 4-fluoro-N1,N1-dimethylbenzene-1,2-diamine
  • N1,N1-dimethylbenzene-1,3-diamine

Uniqueness

6-fluoro-N1,N1-dimethylbenzene-1,3-diamine is unique due to the specific position of the fluorine atom, which can significantly influence its chemical properties and reactivity. The presence of the fluorine atom at the 6th position can enhance the compound’s stability and alter its interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

4-fluoro-3-N,3-N-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C8H11FN2/c1-11(2)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3

InChI Key

WKWQBKHUZINLRZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)N)F

Origin of Product

United States

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